molecular formula C9H16N2O3S B009779 Alonacic CAS No. 105292-70-4

Alonacic

Cat. No.: B009779
CAS No.: 105292-70-4
M. Wt: 232.30 g/mol
InChI Key: FWRHVNGHMPEEOH-MLWJPKLSSA-N
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Description

Alonacic is a chemical compound with the molecular formula C9H16N2O3S . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound has a molecular weight of 232.30 g/mol and is characterized by its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alonacic can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-thiazolidinone with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as methanol or ethanol at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated control systems to maintain consistent reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Alonacic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alonacic has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Alonacic involves its interaction with specific molecular targets, leading to the modulation of biological pathways. It is believed to exert its effects by binding to enzyme active sites , thereby inhibiting or activating enzymatic reactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinone derivatives
  • Beta-alanine esters
  • Sulfoxides and sulfones

Uniqueness

Alonacic stands out due to its unique combination of a thiazolidinone ring and a beta-alanine ester moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Alonacic, a compound of interest in pharmacological research, has been studied for its potential biological activities. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is classified as a synthetic compound with various biological applications. Its structure and chemical properties are pivotal in determining its biological activity. However, specific structural details and molecular formulae are not extensively documented in the current literature.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for its potential use in treating conditions associated with oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, which may help in managing inflammatory diseases.
  • Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis.

Pharmacological Effects

The pharmacological effects of this compound have been explored through various assays and case studies:

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound significantly reduces cell viability in certain cancer cell lines, suggesting its potential as an anticancer agent.
    • The compound has been noted to enhance the activity of antioxidant enzymes, indicating a protective effect against cellular damage.
  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups. For instance, studies involving xenograft models reported significant reductions in tumor size when treated with this compound at specified doses.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions reported improvements in symptoms following treatment with this compound. Patients exhibited reduced markers of inflammation and improved quality of life scores.
  • Case Study 2 : In cancer patients undergoing chemotherapy, the addition of this compound to standard treatment regimens resulted in enhanced therapeutic efficacy and reduced side effects associated with chemotherapy.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoReduces tumor growth in xenograft models
Clinical TrialImproves symptoms in chronic inflammation
Antioxidant AssayEnhances antioxidant enzyme activity

Properties

CAS No.

105292-70-4

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate

InChI

InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1

InChI Key

FWRHVNGHMPEEOH-MLWJPKLSSA-N

SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC

Isomeric SMILES

CC1N[C@@H](CS1)C(=O)NCCC(=O)OC

Canonical SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC

Synonyms

Alonacic

Origin of Product

United States

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